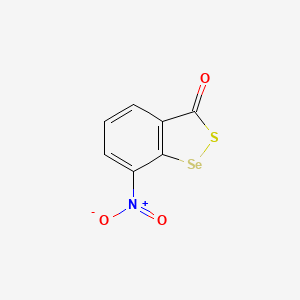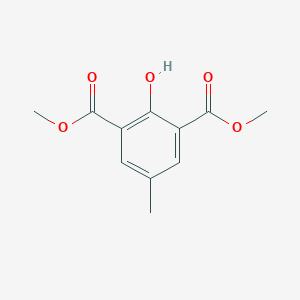
Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate is an organic compound with the molecular formula C11H12O5 It is a derivative of benzene, featuring two ester groups, a hydroxyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate typically involves the esterification of 2-hydroxy-5-methylbenzene-1,3-dicarboxylic acid. This reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: The oxidation of the hydroxyl group can yield 2-formyl-5-methylbenzene-1,3-dicarboxylate.
Reduction: The reduction of ester groups can produce 2-hydroxy-5-methylbenzene-1,3-dimethanol.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to modulate various biochemical processes, making it a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-hydroxyisophthalate: Similar structure but with hydroxyl group at a different position.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Contains a cyclohexane ring instead of a benzene ring.
Biphenyl dimethyl dicarboxylate: Features two benzene rings linked together.
Uniqueness
Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
129117-85-7 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H12O5/c1-6-4-7(10(13)15-2)9(12)8(5-6)11(14)16-3/h4-5,12H,1-3H3 |
InChI Key |
RIFTZRIFXODMHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


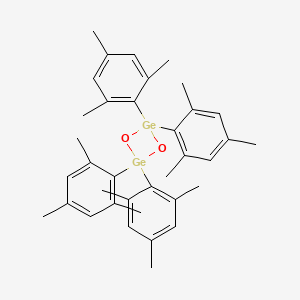
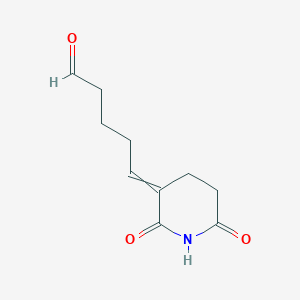
![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
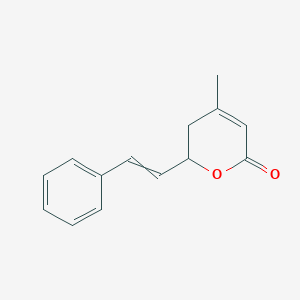
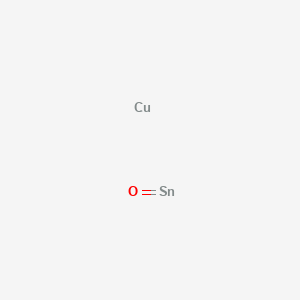
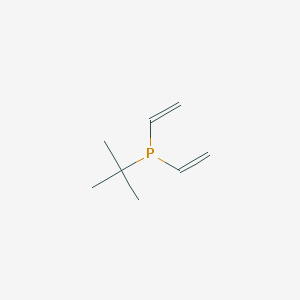
![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
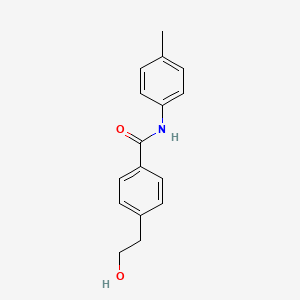
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
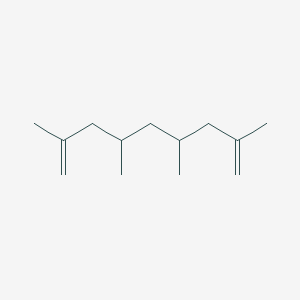
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)

